molecular formula C23H26N4O4 B262030 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

Numéro de catalogue B262030
Poids moléculaire: 422.5 g/mol
Clé InChI: YKOXQBSQYOJPAX-MYYYXRDXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide, also known as CB-30865, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CB-30865 is a hydrazide derivative that belongs to the class of compounds known as acylhydrazones.

Mécanisme D'action

The mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by binding to a specific target protein. The target protein has been identified as the histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. This compound inhibits the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of inflammatory genes. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, this compound has some limitations for lab experiments. It is a hydrazide derivative, which can be unstable and reactive under certain conditions. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for this compound research include:
1. Investigating the mechanism of action of this compound in more detail.
2. Developing more stable and soluble derivatives of this compound.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the potential of this compound in combination with other anticancer or anti-inflammatory agents.
5. Investigating the potential of this compound in other disease models, such as neurodegenerative diseases.
Conclusion:
This compound is a novel small molecule that has shown promising results in preclinical studies for its potential therapeutic applications. This compound exerts its pharmacological effects by inhibiting the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of this compound in various disease models and to develop more stable and soluble derivatives of this compound.

Méthodes De Synthèse

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can be synthesized through a simple and efficient process. The synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-cyanobenzyl bromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-morpholineacetic acid hydrazide to yield this compound. The reaction scheme is shown below:

Applications De Recherche Scientifique

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
In addition to its anticancer activity, this compound has also been investigated for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes.

Propriétés

Formule moléculaire

C23H26N4O4

Poids moléculaire

422.5 g/mol

Nom IUPAC

N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C23H26N4O4/c1-2-30-22-13-18(15-25-26-23(28)16-27-9-11-29-12-10-27)7-8-21(22)31-17-20-6-4-3-5-19(20)14-24/h3-8,13,15H,2,9-12,16-17H2,1H3,(H,26,28)/b25-15-

Clé InChI

YKOXQBSQYOJPAX-MYYYXRDXSA-N

SMILES isomérique

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

SMILES canonique

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.